(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride, identified by the CAS number 87712-95-6, is an organic compound characterized by the molecular formula and a molecular weight of 239.14 g/mol. This compound features a methoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine backbone. The presence of the methoxy group enhances its solubility and reactivity, making it valuable in various chemical and biological applications .
Research indicates that (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride exhibits significant biological activity. It has been studied for its potential as a ligand in drug development due to its ability to interact with specific enzymes and receptors. This interaction may modulate biological pathways, potentially leading to therapeutic effects in various conditions. Its structure suggests possible applications in neurological research and enzyme mechanism studies .
The synthesis of (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride finds applications across various fields:
Interaction studies have shown that (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride can act as a ligand for various biological targets. Its mechanism of action typically involves binding to specific receptors or enzymes, thereby modulating their activity. This binding can lead to either inhibition or activation of enzymatic pathways, depending on the context of its application.
Several compounds share structural similarities with (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethylenediamine | Simple diamine | Lacks aromatic substitution; simpler reactivity profile |
| N-(1-Naphthyl)ethylenediamine | Aromatic diamine | Contains naphthyl group; different electronic properties |
| (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl | Isomeric variant | Different methoxy positioning affects biological activity |
The uniqueness of (1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride lies in its specific arrangement of functional groups. The methoxy group enhances its solubility and reactivity compared to simpler diamines like ethylenediamine. Additionally, its ability to interact with specific biological targets makes it particularly valuable in medicinal chemistry and biochemical research .